2-(2-Methoxyethyl)pyrrolidin

Übersicht

Beschreibung

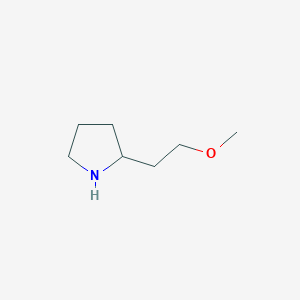

“2-(2-Methoxyethyl)pyrrolidine” is a chemical compound with the CAS Number: 933746-73-7 . It has a molecular weight of 129.2 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-(2-Methoxyethyl)pyrrolidine”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular formula of “2-(2-Methoxyethyl)pyrrolidine” is C7H15NO . The average mass is 129.200 Da and the monoisotopic mass is 129.115356 Da .

Chemical Reactions Analysis

Pyrrolidine compounds, including “2-(2-Methoxyethyl)pyrrolidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a significant feature in these compounds, contributing to the stereochemistry of the molecule .

Physical And Chemical Properties Analysis

“2-(2-Methoxyethyl)pyrrolidine” is an oil at room temperature .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der Pyrrolidinring, der Teil der Struktur von „2-(2-Methoxyethyl)pyrrolidin“ ist, wird häufig von Medizinalchemikern verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch seine Fähigkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen, zur Stereochemie des Moleküls beizutragen und aufgrund der Nicht-Planarität des Rings die dreidimensionale (3D)-Abdeckung zu erhöhen .

Bioaktive Moleküle

Pyrrolidin und seine Derivate, einschließlich „this compound“, zeichnen sich durch ihre Zielselektivität in bioaktiven Molekülen aus . Dazu gehören Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol .

Stereogenität von Kohlenstoffen

Eines der wichtigsten Merkmale des Pyrrolidinrings ist die Stereogenität von Kohlenstoffen . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können aufgrund der unterschiedlichen Bindungsart an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen .

Organokatalysatoren

Pyrrolidin-basierte Organokatalysatoren wurden in der asymmetrischen Synthese eingesetzt . Beispielsweise zeigte (S)-2-Trityl-Pyrrolidin die besten Ergebnisse und lieferte das gewünschte Produkt in verbesserter Ausbeute und sehr guter Enantioselektivität .

Safety and Hazards

Zukünftige Richtungen

The pyrrolidine ring, a common feature in “2-(2-Methoxyethyl)pyrrolidine” and other similar compounds, is of great interest in the field of medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—are some of the reasons for this interest . This suggests that there is potential for the development of new pyrrolidine compounds with different biological profiles in the future .

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These are compounds containing a pyrrolidine moiety that is substituted at the N1-position with an alkyl group . .

Mode of Action

As a member of the n-alkylpyrrolidines class of compounds, it is likely that its interactions with its targets involve the pyrrolidine moiety

Biochemical Pathways

The biochemical pathways affected by 2-(2-Methoxyethyl)pyrrolidine are currently unknown. Given its structural similarity to other n-alkylpyrrolidines, it may potentially influence similar biochemical pathways . .

Biochemische Analyse

Biochemical Properties

2-(2-Methoxyethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes such as respiration and acid-base balance . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of 2-(2-Methoxyethyl)pyrrolidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the RNA-binding affinity in cells, which can alter gene expression and subsequent protein synthesis . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-(2-Methoxyethyl)pyrrolidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can either inhibit or activate their function. This binding often involves interactions with the enzyme’s active site, leading to changes in enzyme activity and subsequent biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Methoxyethyl)pyrrolidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Methoxyethyl)pyrrolidine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-(2-Methoxyethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of 2-(2-Methoxyethyl)pyrrolidine can cause significant changes in metabolic pathways and lead to cellular toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(2-Methoxyethyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it has been shown to affect the activity of carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . This interaction can influence the overall metabolic flux and alter metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 2-(2-Methoxyethyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-(2-Methoxyethyl)pyrrolidine is a critical factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(2-Methoxyethyl)pyrrolidine exerts its effects at the desired site of action, thereby enhancing its efficacy and reducing potential side effects.

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-4-7-3-2-5-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVHOPJZMMLWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933746-73-7 | |

| Record name | 2-(2-methoxyethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

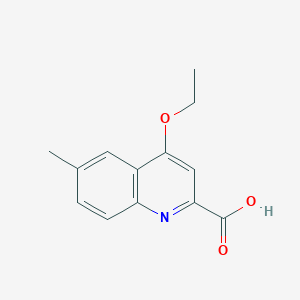

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)

![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)